![molecular formula C25H31NO B14501859 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one CAS No. 63645-06-7](/img/structure/B14501859.png)
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one typically involves the formation of the bicyclic core through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of bases and solvents such as ethanol, with reaction times varying from a few hours to several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
化学反応の分析
Types of Reactions
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
科学的研究の応用
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one has several scientific research applications:
作用機序
The mechanism by which 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
1-Azabicyclo[2.2.2]octane: Known for its use in the synthesis of various pharmaceuticals.
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one: A structurally similar compound with different functional groups, affecting its reactivity and applications.
Uniqueness
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is unique due to its combination of a bicyclic nitrogen-containing core with diphenyl substituents. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
63645-06-7 |
|---|---|
分子式 |
C25H31NO |
分子量 |
361.5 g/mol |
IUPAC名 |
6-(2-azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C25H31NO/c1-2-24(27)25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)17-18-26-19-20-13-15-23(26)16-14-20/h3-12,20,23H,2,13-19H2,1H3 |
InChIキー |
FPOPBTWACOJBIW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CCN1CC2CCC1CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


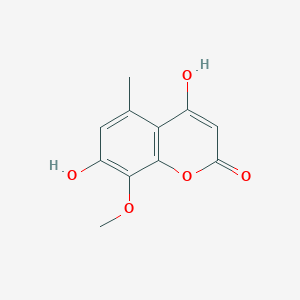
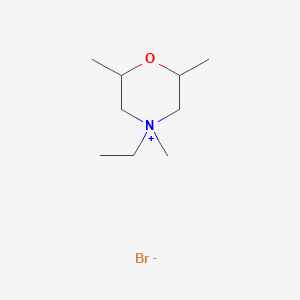
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
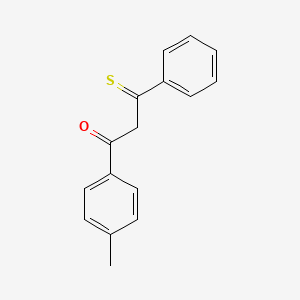

methanone](/img/structure/B14501827.png)
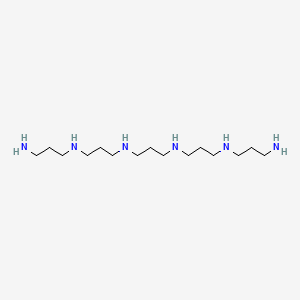
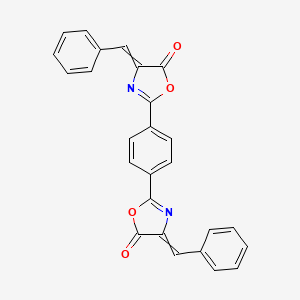
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
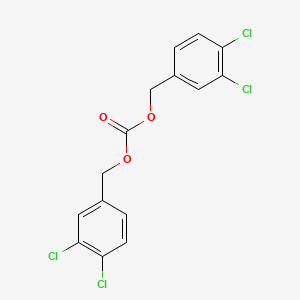
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
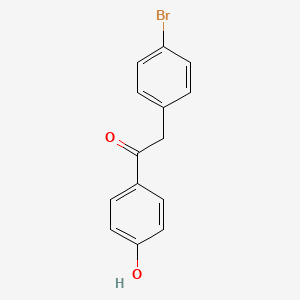

![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
